tert-butyl N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-14-10-18-9-8-13(14)11-4-6-12(17)7-5-11/h4-7,13-14,18H,8-10H2,1-3H3,(H,19,20)/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGWOQRYVVMPAI-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]carbamate typically involves the protection of the amine group on the piperidine ring with a tert-butyl carbamate group. This can be achieved by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
tert-butyl N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Insights :
Ring Size and Heteroatom Modifications
Key Insights :
- Ring Strain vs. Rigidity : Pyrrolidine analogs (e.g., CAS 1260612-08-5) may exhibit altered pharmacokinetics due to reduced flexibility compared to piperidine-based compounds .
- Hydrogen Bonding : Hydroxyl-containing derivatives (e.g., CAS 724788-22-1) enhance water solubility, critical for oral bioavailability .
Stereochemical and Functional Group Variations
Key Insights :
- Stereochemical Impact : The (3S,4S) configuration in the target compound may offer distinct binding affinities compared to (3S,4R) or (3S,5R) isomers .
Biological Activity
Tert-butyl N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]carbamate is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological properties. The presence of the fluorophenyl group enhances its biological activity, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C12H16FNO
- Molecular Weight : 209.26 g/mol
- CAS Number : 125224-43-3
- Structural Characteristics : The compound features a tert-butyl carbamate moiety attached to a piperidine ring with a fluorophenyl substituent, which is critical for its biological interactions.
Antibacterial Activity
Research indicates that compounds containing piperidine structures often exhibit antibacterial properties. This compound may share these characteristics due to the piperidine nucleus, which has been associated with various antibacterial activities against pathogens such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is significant. Piperidine derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have shown that similar compounds demonstrate strong inhibitory effects, suggesting that this compound might also possess these properties .
Neuropharmacological Effects
Piperidine derivatives are known for their neuropharmacological effects, including analgesic and anti-inflammatory activities. The fluorinated phenyl group can enhance the binding affinity of the compound to various receptors in the central nervous system, potentially leading to therapeutic applications in pain management and inflammatory conditions .
Case Studies and Research Findings
- Inhibitory Activity Against Acetylcholinesterase :
- Antimicrobial Screening :
Data Summary Table
Q & A
Q. Optimization Tips :
- Employ continuous flow reactors to enhance reaction efficiency and purity .
- Monitor reaction progress via TLC or HPLC to ensure completion before proceeding to purification.
Advanced Question: How does the stereochemistry of this compound influence its receptor-binding affinity?
Answer:
The (3S,4S) configuration dictates spatial orientation of functional groups, enabling selective interactions with target receptors (e.g., neurotransmitter transporters or enzymes).
- Mechanistic Insight : The fluorophenyl group and carbamate moiety adopt specific conformations that align with hydrophobic pockets or hydrogen-bonding sites in receptors .
- Validation Methods :
- X-ray crystallography : To resolve the 3D structure of receptor-ligand complexes .
- Molecular docking simulations : Predict binding modes and compare enantiomers’ activity .
Case Study :
Inhibition of monoamine transporters by the (3S,4S) enantiomer showed 10-fold higher potency than the (3R,4R) form in vitro .
Basic Question: What analytical techniques are recommended for characterizing this compound?
Answer:
Essential Techniques :
- NMR Spectroscopy : 1H/13C NMR to confirm stereochemistry and purity (e.g., δ 7.2–7.4 ppm for fluorophenyl protons) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ = 307.18) .
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
Q. Supplementary Data :
- X-ray Diffraction : For absolute configuration determination .
- LogP Measurement : Use reverse-phase HPLC to assess hydrophobicity, critical for pharmacokinetic predictions .
Advanced Question: How can conflicting biological activity data between in vitro and in vivo studies be resolved for this compound?
Answer:
Methodological Approach :
Pharmacokinetic Profiling : Measure bioavailability, metabolic stability (e.g., liver microsomes), and blood-brain barrier penetration .
Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain discrepancies .
Dose-Response Analysis : Conduct in vivo studies at multiple doses to identify efficacy thresholds.
Example :
A study reported low in vivo efficacy despite high in vitro potency. Metabolite analysis revealed rapid hepatic glucuronidation, prompting structural modifications to block metabolic hotspots .
Basic Question: What safety precautions are necessary when handling this compound?
Answer:
Laboratory Guidelines :
Q. Emergency Protocols :
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
Advanced Question: How can reaction yields be optimized for large-scale synthesis without compromising stereochemical integrity?
Answer:
Strategies :
- Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP complexes) for enantioselectivity >98% .
- Solvent Optimization : Replace dichloromethane with 2-MeTHF (greener solvent) to improve reaction kinetics .
- Process Automation : Use continuous flow systems to maintain precise temperature/pH control, reducing side reactions .
Case Study :
A scaled-up synthesis achieved 85% yield and 99% ee using a packed-bed reactor with immobilized enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
